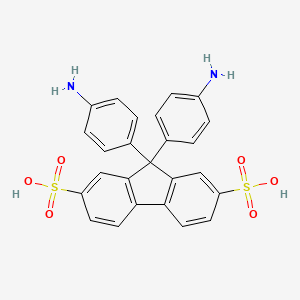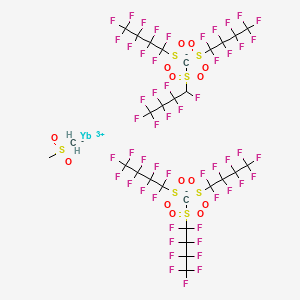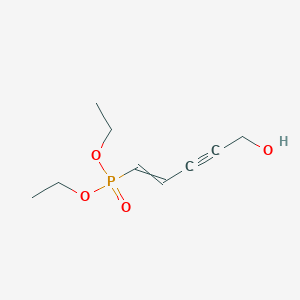
Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate is an organophosphorus compound characterized by the presence of both hydroxyl and phosphonate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate alkyne precursor under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester . The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or hydrogen gas.
Substitution: Bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate group.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. The hydroxyl and alkyne groups also contribute to its reactivity and binding affinity with biological targets .
Vergleich Mit ähnlichen Verbindungen
- Diethyl phosphonate
- Diethyl (iodoethynyl)phosphonate
- Diethyl (2-hydroxyethyl)phosphonate
Comparison: Diethyl (5-hydroxypent-1-en-3-yn-1-yl)phosphonate is unique due to the presence of both hydroxyl and alkyne groups, which provide additional reactivity compared to other phosphonates. This compound’s ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
169230-19-7 |
|---|---|
Molekularformel |
C9H15O4P |
Molekulargewicht |
218.19 g/mol |
IUPAC-Name |
5-diethoxyphosphorylpent-4-en-2-yn-1-ol |
InChI |
InChI=1S/C9H15O4P/c1-3-12-14(11,13-4-2)9-7-5-6-8-10/h7,9-10H,3-4,8H2,1-2H3 |
InChI-Schlüssel |
FWQARZAPLNNDFU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C=CC#CCO)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


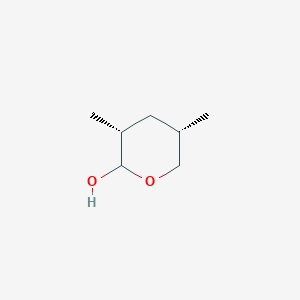
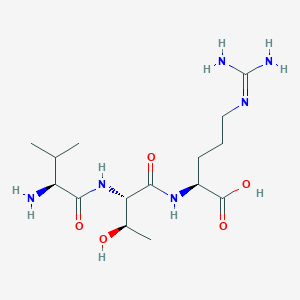
![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)
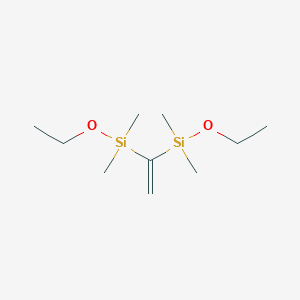
![4-[(E)-{4-[Bis(2-hydroxyethyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14257991.png)
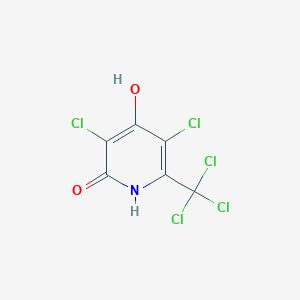
![Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester](/img/structure/B14258002.png)
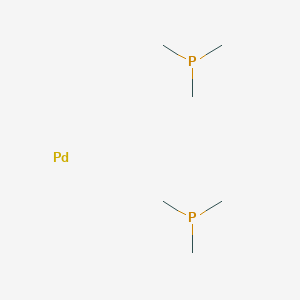
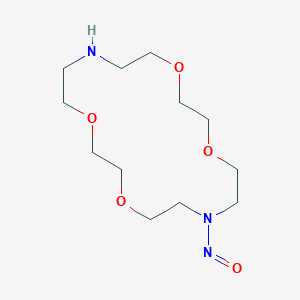
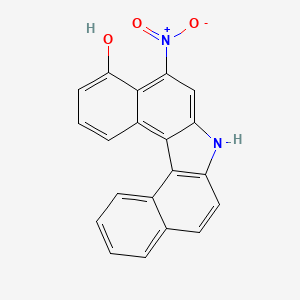
![2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14258020.png)
![(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde](/img/structure/B14258021.png)
